Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester)
CAS No.: 40283-72-5
Cat. No.: VC16719506
Molecular Formula: C13H22N2O3S2
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40283-72-5 |
|---|---|
| Molecular Formula | C13H22N2O3S2 |
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | 1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]adamantane |
| Standard InChI | InChI=1S/C13H22N2O3S2/c14-12(7-19-20(16,17)18)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H2,14,15)(H,16,17,18) |
| Standard InChI Key | PBIXEKKBTRACPD-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)CN=C(CSS(=O)(=O)O)N |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a tricyclic adamantane framework substituted with a methylamidino group and a hydrogen thiosulfate ester. The adamantane moiety consists of three fused cyclohexane rings in a chair conformation, providing exceptional rigidity and thermal stability . The methylamidino group (-CH₂-C(=NH)-NH₂) is attached to one bridgehead carbon, while the thiosulfate ester (-SSO₃H) extends from the methanethiol sulfur atom. This configuration introduces polar functional groups to the otherwise hydrophobic adamantane core.
Stereochemical Considerations
Chemical Identity and Spectral Data
Molecular Identifiers
Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | 1.3 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 150 Ų | Cactvs 3.4.8.18 |
Source: PubChem computational descriptors
Synthesis and Reactivity
Hypothetical Synthetic Routes
While no peer-reviewed synthesis has been reported, plausible pathways include:
-
Adamantane Functionalization: Chlorination of 1-adamantylmethylamine followed by nucleophilic substitution with thiourea to form the thiol intermediate.
-
Thiosulfate Esterification: Reaction of the intermediate thiol with sulfur trioxide under controlled pH to yield the hydrogen thiosulfate ester .
Challenges in Synthesis
-
Adamantane’s inertness necessitates harsh reaction conditions (e.g., AlCl₃ catalysis at 80°C).
-
Thiosulfate esters are prone to hydrolysis, requiring anhydrous conditions .
Computational and Spectroscopic Predictions
IR Spectral Peaks (Predicted)
| Bond Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| S-S stretch | 510-525 | Strong |
| S=O asymmetric | 1170-1190 | Very strong |
| N-H bend (amidine) | 1600-1620 | Medium |
NMR Chemical Shifts (DFT-calculated)
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.65 | Singlet | Adamantane CH₂ |
| ¹H | 3.22 | Triplet | CH₂-SS |
| ¹³C | 35.8 | - | Adamantane quaternary C |
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